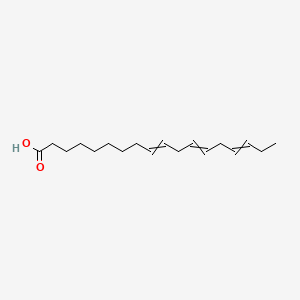

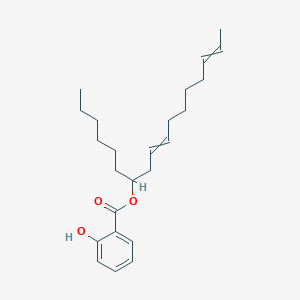

9,12,15-Octadecatrienoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Linolenic acid is a type of naturally-occurring fatty acid. It can refer to either of two octadecatrienoic acids, which have an 18-carbon chain and three double bonds in the cis configuration. The two main types are alpha-linolenic acid and gamma-linolenic acid. Alpha-linolenic acid is an omega-3 fatty acid, while gamma-linolenic acid is an omega-6 fatty acid. These fatty acids are essential for human health and must be obtained through the diet as the human body cannot synthesize them .

準備方法

合成経路と反応条件: α-リノレン酸は、さまざまな方法で合成できます。一般的な方法の1つは、亜麻仁油などの天然資源からの抽出と濃縮です。このプロセスは通常、湿潤フルフラールやヘキサンなどの溶媒を用いた液液抽出を伴います。 抽出されたα-リノレン酸は、その後精製して高純度を実現できます .

工業的生産方法: 工業的には、α-リノレン酸はしばしば植物油から生産されます。油は、加水分解、抽出、精製などのプロセスにかけられます。 例えば、亜麻仁油はα-リノレン酸が豊富な供給源であり、工業プロセスには、油の抽出、続いてα-リノレン酸を分離するための精製工程が含まれます .

化学反応の分析

反応の種類: α-リノレン酸は、次のようなさまざまな化学反応を起こします。

酸化: α-リノレン酸は、酸化されてヒドロペルオキシドを形成し、さらにさまざまなアルデヒド、ケトン、アルコールに分解される可能性があります.

還元: α-リノレン酸の還元は、飽和脂肪酸の形成につながる可能性があります。

置換: α-リノレン酸は、特に二重結合で置換反応を起こす可能性があります。

一般的な試薬と条件:

還元: α-リノレン酸の還元には、通常、炭素上にパラジウムなどの触媒の存在下で水素ガスが使用されます。

置換: ハロゲン化反応は、塩素や臭素などのハロゲンを使用して行うことができます。

主な生成物:

酸化生成物: ヒドロペルオキシド、アルデヒド、ケトン、アルコール。

還元生成物: 飽和脂肪酸。

置換生成物: ハロゲン化脂肪酸。

4. 科学研究への応用

α-リノレン酸は、幅広い科学研究への応用があります。

化学: さまざまな生物活性化合物の合成のための前駆体として使用されます。

生物学: α-リノレン酸は、細胞膜の構造と機能に不可欠です。

科学的研究の応用

Linolenic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.

Biology: Linolenic acid is essential for cell membrane structure and function.

Medicine: It has been studied for its potential benefits in reducing inflammation, improving cardiovascular health, and supporting brain function

作用機序

α-リノレン酸は、いくつかのメカニズムを通じてその効果を発揮します。

遺伝子調節: 核因子κBやペルオキシソーム増殖剤活性化受容体などの転写因子の活性を影響を与えることで、遺伝子発現を調節します.

抗炎症効果: α-リノレン酸とその代謝産物は、プロ炎症性サイトカインや酵素の阻害を介して抗炎症作用を有します.

心臓血管の利点: 不整脈の予防、血清トリグリセリド値の低下、血管内皮機能の改善により、心臓血管疾患のリスクを軽減するのに役立ちます.

6. 類似化合物の比較

α-リノレン酸は、しばしば他の類似の脂肪酸と比較されます。

α-リノレン酸のユニークさ: α-リノレン酸は、3つの二重結合を持つため、高度に不飽和で反応性が高く、ユニークです。 この特性は、塗料やワニス用の速乾性油の製造など、さまざまな工業用途で利用されています .

類似化合物:

- リノール酸

- オレイン酸

- ステアリン酸

α-リノレン酸のユニークな構造と特性により、科学研究から工業用途まで、さまざまな分野で貴重な化合物となっています。

類似化合物との比較

- Linoleic Acid

- Oleic Acid

- Stearic Acid

Linolenic acid’s unique structure and properties make it a valuable compound in various fields, from scientific research to industrial applications.

特性

CAS番号 |

28290-79-1 |

|---|---|

分子式 |

C18H30O2 |

分子量 |

278.4 g/mol |

IUPAC名 |

octadeca-9,12,15-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20) |

InChIキー |

DTOSIQBPPRVQHS-UHFFFAOYSA-N |

正規SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O |

melting_point |

29.5 - 30 °C |

物理的記述 |

Solid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic Acid](/img/structure/B12441661.png)

![4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12441741.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B12441748.png)